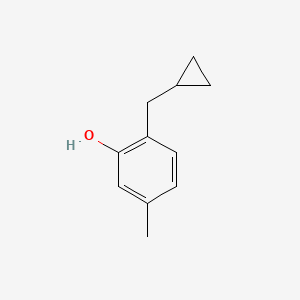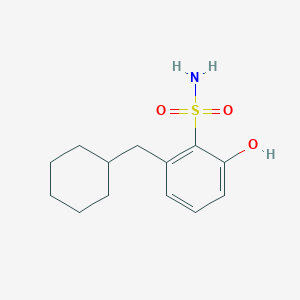
1-(6-Chloro-4-nitropyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloro-4-nitropyridin-2-YL)ethanone is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-4-nitropyridin-2-YL)ethanone typically involves the nitration of 2-chloropyridine followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 6-chloro-4-nitropyridine is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Chloro-4-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, basic conditions.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Reduction: 1-(6-Amino-4-nitropyridin-2-YL)ethanone.
Substitution: this compound derivatives with various substituents.
Oxidation: 1-(6-Chloro-4-nitropyridin-2-YL)ethanoic acid.
Applications De Recherche Scientifique
1-(6-Chloro-4-nitropyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(6-Chloro-4-nitropyridin-2-YL)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Chloro-5-nitropyridin-3-YL)ethanone: Similar structure but with different substitution pattern on the pyridine ring.
1-(6-Methylpyridin-3-YL)-2-(4-methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of pharmaceuticals like Etoricoxib.
Uniqueness
1-(6-Chloro-4-nitropyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups on the pyridine ring allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C7H5ClN2O3 |
|---|---|
Poids moléculaire |
200.58 g/mol |
Nom IUPAC |
1-(6-chloro-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
Clé InChI |
YNWAEIDBCKOQQD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















